2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis-
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Overview
Description
2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis- is a complex organic compound with a unique structure. This compound belongs to the class of piperazinediones, which are cyclic dipeptides. The presence of methoxymethylthio and dimethyl groups in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis- typically involves the formation of amide bonds and subsequent cyclization. One common method is the Ugi reaction, which uses an isonitrile, amino acid, aldehyde, and amine to produce a dipeptide that can cyclize to form the piperazinedione ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently produce cyclic dipeptides by coupling amino acids and inducing cyclization under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and protein folding.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-: This compound has similar structural features but different substituents, leading to different chemical properties.
2,5-Piperazinedione, 3,6-bis(phenylmethyl)-: This compound has phenylmethyl groups instead of methoxymethylthio groups, resulting in different reactivity and applications.
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-:
Uniqueness
The uniqueness of 2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis- lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it valuable for specialized applications in research and industry.
Properties
CAS No. |
61760-32-5 |
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Molecular Formula |
C10H18N2O4S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3R,6R)-3,6-bis(methoxymethylsulfanyl)-1,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O4S2/c1-11-7(13)10(18-6-16-4)12(2)8(14)9(11)17-5-15-3/h9-10H,5-6H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
ZSZNZLGCHWUXFA-NXEZZACHSA-N |
Isomeric SMILES |
CN1[C@@H](C(=O)N([C@@H](C1=O)SCOC)C)SCOC |
Canonical SMILES |
CN1C(C(=O)N(C(C1=O)SCOC)C)SCOC |
Origin of Product |
United States |
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